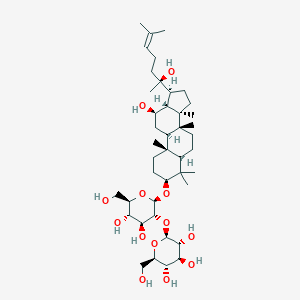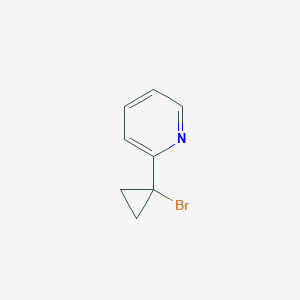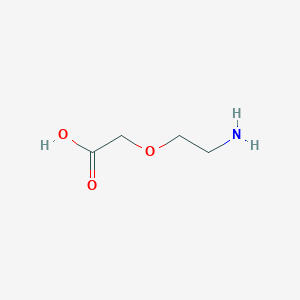![molecular formula C7H10N4 B168709 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) CAS No. 197355-52-5](/img/structure/B168709.png)
1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring fused with a triazole ring, with an isopropyl group attached to the second position of the pyrazole ring. The fusion of these rings imparts distinct chemical properties, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1H-pyrazole with isopropyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) suitable for various applications.
化学反应分析
Types of Reactions
1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) derivatives are being investigated for their therapeutic potential. Their ability to inhibit specific enzymes or receptors makes them promising candidates for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.
作用机制
The mechanism of action of 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and thereby exerting its therapeutic effects. The pathways involved can vary depending on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[1,5-b][1,2,4]triazole: Lacks the isopropyl group, which can affect its chemical reactivity and biological activity.
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
2-Phenyl-1H-pyrazolo[1,5-b][1,2,4]triazole:
Uniqueness
The presence of the isopropyl group in 1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI) imparts unique steric and electronic properties that differentiate it from its analogs. This modification can enhance its reactivity, selectivity, and overall efficacy in various applications, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-propan-2-yl-3H-pyrazolo[1,5-b][1,2,4]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5(2)7-9-6-3-4-8-11(6)10-7/h3-5H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWSAHFHIJKRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)


![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)




![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)



